Phenol, 2-propyl-4-[(trifluoromethyl)thio]-
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Overview
Description
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- is a chemical compound with the molecular formula C10H11F3OS It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with a propyl group and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using trifluoromethylthiolating agents under specific reaction conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-propyl-4-[(trifluoromethyl)thio]- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce alkylated or acylated phenol derivatives.
Scientific Research Applications
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenol, 2-propyl-4-[(trifluoromethyl)thio]- involves its interaction with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- can be compared with other similar compounds such as:
4-(Trifluoromethyl)phenol: Similar structure but lacks the propyl group.
2-(Trifluoromethyl)phenol: Similar structure but lacks the propyl group and has the trifluoromethyl group in a different position.
4-Hydroxybenzotrifluoride: Similar structure but lacks the propyl group and the trifluoromethylthio group.
Properties
CAS No. |
653578-26-8 |
---|---|
Molecular Formula |
C10H11F3OS |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-propyl-4-(trifluoromethylsulfanyl)phenol |
InChI |
InChI=1S/C10H11F3OS/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h4-6,14H,2-3H2,1H3 |
InChI Key |
HVGYLQHQLANBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)SC(F)(F)F)O |
Origin of Product |
United States |
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